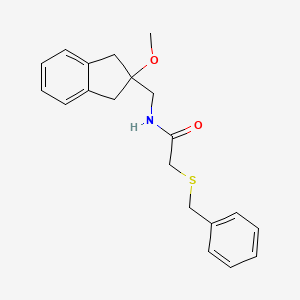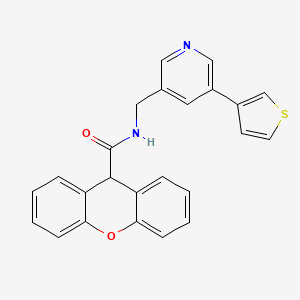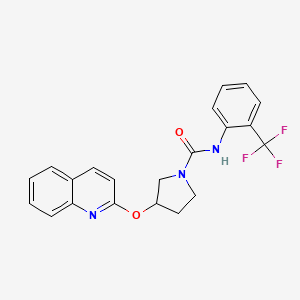![molecular formula C19H16F3N3O2S B2959128 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline CAS No. 861207-43-4](/img/structure/B2959128.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-nitro-4-trifluoromethyl-aniline” is a chemical compound with the formula C7H5F3N2O2 . It is also known by other names such as p-Toluidine, α,α,α-trifluoro-2-nitro-, 4-Amino-3-nitrobenzotrifluoride, 4-Trifluoromethyl 2-nitroaniline, α,α,α-Trifluoro-2-nitro-p-toluidine, Benzenamine, 2-nitro-4-(trifluoromethyl)-, and 2-Nitro-4-(trifluoromethyl)aniline .
Synthesis Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines . It was used in the synthesis of monoazo dyes .Molecular Structure Analysis
The molecular structure of “2-nitro-4-trifluoromethyl-aniline” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
“4-Nitro-2-(trifluoromethyl)aniline” undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones and naptholsulphonic acids, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines .Physical And Chemical Properties Analysis
The molecular weight of “2-nitro-4-trifluoromethyl-aniline” is 206.1220 . More physical and chemical properties can be found in the NIST Chemistry WebBook .科学的研究の応用
Corrosion Inhibition
One application of related compounds involves corrosion inhibition. For instance, a synthesized thiophene Schiff base has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The efficiency of corrosion inhibition increases with the concentration of the inhibitor, suggesting that similar compounds could serve as protective agents in industrial settings, preventing material degradation (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Compounds with a thiazole core have been studied for their antimicrobial properties. Research on thiazoles and their fused derivatives revealed that they possess antimicrobial activity against various bacterial and fungal strains, highlighting their potential as templates for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Spectroscopic and Theoretical Investigations
Spectroscopic and theoretical studies on related aniline derivatives have provided insights into their molecular structures and electronic properties. Such investigations are crucial for understanding the interaction of these compounds with light and their potential applications in materials science, including their use in optical devices (Ceylan, Tarı, Gökce, & Ağar, 2016).
Polymerization and Material Science
Nitroarenyl ketones and related compounds have been explored for their reactivity in polymerization processes. These studies have led to the synthesis of novel polymers with potential applications in material science, demonstrating the versatility of such compounds in creating materials with tailored properties (Bates & Li, 2002).
Nonlinear Optical (NLO) Applications
The study of anilines and their derivatives extends into the field of nonlinear optics (NLO), where they are investigated for their hyperpolarizability and potential use in photonic applications. This research aims to develop materials that can be used in the fabrication of optical devices capable of manipulating light with high efficiency (Raaghul, Kannan, & Vijayakumar, 2022).
特性
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-nitro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-12-2-4-13(5-3-12)18-24-15(11-28-18)8-9-23-16-7-6-14(19(20,21)22)10-17(16)25(26)27/h2-7,10-11,23H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYRNAWYRBMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxycyclohexyl)acrylamide](/img/structure/B2959046.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)
![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)
![5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione](/img/structure/B2959058.png)

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)


![Tert-butyl N-[(3R,4S)-4-hydroxy-1,8-dioxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B2959067.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)